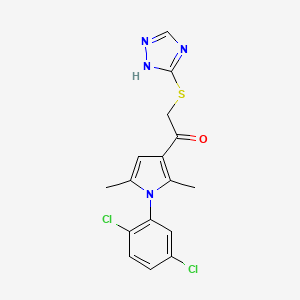
Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound with notable properties, useful across a variety of fields such as chemistry, biology, medicine, and industry. This article dives into its preparation, reactivity, applications, mechanism of action, and comparison with other similar compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Typically involves the construction of the 1,3,4-thiadiazole ring, followed by the incorporation of the piperazine and phenyl groups.
Reaction Conditions: : Reactions occur under controlled temperatures and may require catalysts to ensure proper formation of the thiadiazole ring and subsequent functional groups.
Industrial Production Methods
Scale-Up: : Industrially, synthesis often utilizes batch or continuous flow processes. The emphasis is on maximizing yield and purity while minimizing costs and environmental impact.
Reagents: : Common reagents include sulfur sources for thiadiazole formation and various alkylating agents for ester formation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: : The compound may undergo oxidation at the sulfur atom, leading to sulfoxides or sulfones.
Substitution Reactions: : Both nucleophilic and electrophilic substitutions are possible, particularly at the phenyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for converting sulfides to sulfoxides.
Reduction: : Metal hydrides like sodium borohydride for reducing nitro groups, if present.
Major Products
Oxidation products like sulfoxides and sulfones.
Substituted derivatives with varied functional groups based on the reactions performed.
Aplicaciones Científicas De Investigación
Chemistry
Utilized as an intermediate in the synthesis of more complex molecules.
Explored for its potential as a ligand in coordination chemistry.
Biology
Studied for its interaction with biological macromolecules due to its unique structure.
Medicine
Investigated for potential therapeutic properties, including antimicrobial and antipsychotic activities.
May act as a pharmacophore for drug design.
Industry
Employed in the development of specialty chemicals and materials due to its distinctive reactivity.
Mecanismo De Acción
Molecular Targets: : The compound interacts with specific enzymes and receptors in biological systems, potentially inhibiting or modifying their activity.
Pathways Involved: : It can modulate biochemical pathways, which may include neurotransmitter pathways in the brain or enzymatic processes in microbes.
Comparación Con Compuestos Similares
Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to the combination of a phenylpiperazine moiety with a thiadiazole ring, offering a unique set of chemical properties and biological activities.
Similar Compounds
2-Phenyl-1,3,4-thiadiazole Derivatives: : Known for their antifungal and antibacterial properties.
Piperazine Derivatives: : Widely used in antipsychotic and antiemetic medications.
Thioesters: : Commonly employed in organic synthesis for introducing thiol groups.
This compound offers a distinct combination that enhances its usefulness across multiple domains.
Propiedades
IUPAC Name |
ethyl 2-methyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c1-4-24-15(23)18(2,3)26-17-20-19-16(25-17)22-12-10-21(11-13-22)14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCQVNWEVXBCJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2363603.png)







![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-methanesulfonylbenzamide](/img/structure/B2363616.png)

![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2363619.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenylbutanamide](/img/structure/B2363622.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/new.no-structure.jpg)
![8-ethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2363625.png)
